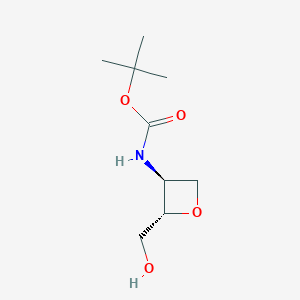

Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate

Description

Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-yl)carbamate is a chiral carbamate derivative featuring an oxetane ring substituted with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protected amine. This compound is a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and peptidomimetics. Its (2S,3S) stereochemistry and strained oxetane ring contribute to unique physicochemical properties, such as enhanced metabolic stability and solubility compared to larger heterocyclic systems . The Boc group serves as a protective moiety for amines during multi-step syntheses, enabling selective deprotection under mild acidic conditions .

Properties

Molecular Formula |

C9H17NO4 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

tert-butyl N-[(2S,3S)-2-(hydroxymethyl)oxetan-3-yl]carbamate |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-5-13-7(6)4-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 |

InChI Key |

AEIVOTLOANDCEL-NKWVEPMBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CO[C@@H]1CO |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC1CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Preparation Methods

General Strategy

The synthesis of tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-yl)carbamate typically involves:

- Formation of the oxetane ring with defined stereochemistry.

- Introduction of the hydroxymethyl substituent at the 2-position.

- Protection of the amino group as a tert-butyl carbamate (Boc) to afford stability and facilitate further transformations.

The preparation methods reported in literature and patents revolve around these key steps, often starting from amino acid derivatives or related precursors.

Preparation via N-BOC-D-Serine Derivatives

One of the most detailed and industrially relevant methods utilizes N-BOC-D-serine as the starting material. This approach is highlighted in Chinese patent CN102020589B and related literature, which describe the synthesis of t-butyl carbamate derivatives structurally related to the target compound.

Activation of N-BOC-D-serine:

N-BOC-D-serine is converted into a mixed acid anhydride intermediate using isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as a base. This step activates the carboxyl group for subsequent coupling.Condensation with Benzylamine:

The activated intermediate undergoes condensation with benzylamine (PhCH2NH2) in anhydrous ethyl acetate solvent to form a key amide intermediate.Cyclization and Oxetane Formation:

Subsequent intramolecular cyclization yields the oxetane ring bearing the hydroxymethyl substituent. The Boc protecting group remains intact throughout these steps.Purification and Isolation:

The final compound is isolated typically by crystallization or chromatography, achieving a purity of approximately 95%.

- High stereochemical fidelity, preserving the (2S,3S) configuration.

- Avoids the use of expensive reagents like methyl iodide or silver oxide.

- Employs relatively mild conditions compatible with industrial scale-up.

- The Boc group provides chemical stability for downstream transformations.

- The alkylation step can lead to esterification side-products, requiring careful control.

- Use of ethyl acetate and chlorocarbonate reagents necessitates handling precautions.

- Removal of by-products such as trisodium citrate (from pH adjustments) can pose environmental challenges.

Alternative Synthetic Routes

While the N-BOC-D-serine route is predominant, other methods include:

Direct Boc Protection of Oxetan-3-amine Derivatives:

Starting from oxetan-3-amine or its derivatives, direct carbamoylation with di-tert-butyl dicarbonate (Boc2O) under basic conditions can yield the Boc-protected oxetane. However, stereochemical control is more challenging here.Use of Chiral Pool Synthesis:

Employing chiral building blocks such as amino alcohols or amino acids, followed by ring closure to form the oxetane and subsequent Boc protection.Deprotection and Coupling Strategies:

In some synthetic sequences, tert-butyl esters are first formed and then deprotected with trifluoroacetic acid (TFA) to yield carboxylic acids, which can be coupled with amines to form amides related to the target structure.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation of N-BOC-D-serine | i-BuOCOCl, NMM, anhydrous solvent (ethyl acetate) | 80-85 | Mixed acid anhydride formation |

| Condensation with benzylamine | Benzylamine, ethyl acetate, room temperature | 75-80 | Formation of amide intermediate |

| Cyclization to oxetane | Intramolecular cyclization, mild heating | 70-75 | Stereoselective ring closure |

| Purification | Crystallization or chromatography | >95 purity | Final isolation of tert-butyl carbamate |

Research Findings and Industrial Perspectives

- The method described in CN102020589B represents an improvement over earlier lacosamide intermediate syntheses by avoiding expensive reagents and palladium catalysts, reducing costs and environmental impact.

- The stereochemical integrity of the (2S,3S) configuration is critical for biological activity and is well maintained using the described Boc-protected intermediates.

- Challenges remain in minimizing side reactions during alkylation and condensation steps, necessitating optimization of reaction times, temperatures, and reagent stoichiometries.

- The use of Boc protecting groups is advantageous for stability but requires careful deprotection strategies in subsequent synthetic steps.

- Environmental considerations are addressed by minimizing solvent loss and by-product generation, although further "green chemistry" improvements are desirable.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| N-BOC-D-serine activation & condensation | N-BOC-D-serine | i-BuOCOCl, NMM, benzylamine | High stereochemical control, scalable | Side-product formation, solvent handling |

| Direct Boc protection | Oxetan-3-amine | Di-tert-butyl dicarbonate | Simpler reagents | Stereochemical control less robust |

| Chiral pool synthesis | Chiral amino alcohols | Various | Access to enantiopure intermediates | Multi-step, complex purification |

| Deprotection and coupling | Boc esters | TFA, amines | Versatile for downstream synthesis | Requires careful deprotection |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The oxetane ring can be reduced to form a linear ether.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Linear ethers.

Substitution: Various substituted oxetane derivatives.

Scientific Research Applications

Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis due to its reactive oxetane ring.

Biology: Studied for its potential as a bioactive molecule in drug discovery.

Medicine: Investigated for its potential therapeutic properties, including as a prodrug.

Industry: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The tert-butyl carbamate group can also be hydrolyzed to release the active compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Ring Systems

The oxetane ring in the target compound distinguishes it from analogues with tetrahydrofuran (THF) or cyclopentyl rings. For example:

- Tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate (CAS: 1801627-57-5) replaces the oxetane with a THF ring. The THF ring’s lower ring strain reduces reactivity but increases conformational flexibility. Its molecular weight (217.26 g/mol) and hydrophilicity are comparable to the target compound, but the THF derivative’s stability under acidic conditions may differ due to reduced strain .

- Cyclopentyl derivatives (e.g., PB07473, CAS: 1330069-67-4) feature a five-membered carbocyclic ring. These compounds exhibit higher lipophilicity and varied stereochemical configurations (e.g., 1R,2S vs. 1R,3R), which influence their binding affinities in drug-receptor interactions .

Stereochemical Variations

Stereochemistry significantly impacts biological activity and synthetic utility:

- Tert-butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate (CAS: 162536-40-5) has a (2S,3R) configuration and a chlorine substituent. The chloro group increases electrophilicity, making it reactive in nucleophilic substitutions, while the phenyl group enhances lipophilicity. This contrasts with the target compound’s polar hydroxymethyl group and (2S,3S) stereochemistry, which favor hydrogen-bonding interactions .

- Cyclopentyl carbamates (e.g., PBY1403191, CAS: 1290191-64-8) demonstrate how minor stereochemical changes (e.g., 1R,3R vs. 1R,3S) alter physical properties like melting points and solubility .

Substituent Effects

Functional groups dictate reactivity and applications:

- Tert-butyl N-[(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate incorporates a pyrrolidinone ring, introducing hydrogen-bond acceptor sites. This enhances solubility in polar solvents compared to the oxetane-based target compound .

- Chlorinated analogues (e.g., CAS: 162536-40-5) are preferred in cross-coupling reactions, whereas the hydroxymethyl group in the target compound facilitates further functionalization via oxidation or esterification .

Data Table: Key Properties of Selected Analogues

Research Findings and Implications

- Oxetane vs. THF/Cyclopentyl Rings : The oxetane’s strain enhances metabolic stability in drug candidates, whereas THF and cyclopentyl analogues offer flexibility for tuning lipophilicity .

- Stereochemical Sensitivity : The (2S,3S) configuration optimizes interactions with chiral biological targets, as seen in protease inhibitors and kinase modulators .

- Functional Group Diversity : Hydroxymethyl groups improve aqueous solubility, while halogens (e.g., Cl) enable diversification via cross-coupling reactions .

Biological Activity

Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate is a compound with the molecular formula C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol. The compound features a tert-butyl group attached to a carbamate functional group, which is further connected to a hydroxymethyl-substituted oxetane ring. This unique structure, particularly its stereochemistry, significantly influences its biological activity and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Molecular Formula : C₉H₁₇NO₄

- Molecular Weight : 203.24 g/mol

- IUPAC Name : this compound

- CAS Number : 1006725-83-2

The presence of the oxetane ring is particularly noteworthy as it can enhance the compound's biological interactions compared to linear structures.

Biological Activity

Preliminary studies suggest that this compound exhibits promising biological activities, particularly in enzyme inhibition and receptor binding.

Binding Affinity Studies

Research indicates that compounds with similar structural features may interact favorably with various biological targets, including:

- Enzymes : Potential inhibition of specific enzymes could lead to therapeutic applications.

- Receptors : The compound may bind to specific receptors involved in metabolic processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their molecular formulas and similarity indices:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Tert-butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate | C₁₀H₁₉NO₄ | 1.00 |

| (S)-tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate | C₁₀H₂₁NO₃ | 0.93 |

| Tert-butyl N-(piperidin-4-ylmethyl)carbamate | C₁₁H₂₃N₃O₂ | 0.84 |

| Tert-butyl N-(3-methylpiperidin-1-yl)carbamate | C₁₀H₂₃N₂O₂ | 0.84 |

This table illustrates the unique stereochemistry of this compound, which may contribute to its distinct biological activity compared to other compounds.

Case Study: Enzyme Inhibition

In a recent study, researchers evaluated the enzyme inhibition potential of various carbamates, including this compound. The findings indicated that this compound exhibited moderate inhibition against certain enzymes involved in metabolic pathways.

Case Study: Receptor Binding

Another study investigated the binding affinity of the compound to specific receptors associated with neurological functions. The results suggested a favorable interaction profile that could be leveraged for developing neuroprotective agents.

Q & A

Q. What are the recommended synthetic routes for tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-yl)carbamate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves coupling reactions between (2S,3S)-2-(hydroxymethyl)oxetan-3-amine and tert-butoxycarbonyl (Boc) protecting agents. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane or THF at 0–25°C yields the Boc-protected derivative. Critical parameters include:

- Temperature control to minimize epimerization of the stereogenic centers.

- Solvent polarity to stabilize intermediates and reduce side reactions (e.g., THF vs. DMF).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the desired diastereomer .

Q. How is the stereochemical configuration of this compound validated post-synthesis?

Methodological Answer: Stereochemical validation combines:

- X-ray crystallography using programs like SHELX or ORTEP-3 to resolve absolute configurations (e.g., hydrogen-bonding networks in crystal lattices) .

- NMR spectroscopy : Analysis of - coupling constants (e.g., -values for vicinal protons) and NOESY correlations to confirm spatial arrangements .

- Polarimetry to compare optical rotation with literature values.

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer: The compound is sensitive to:

- Acidic/basic conditions : Boc groups hydrolyze rapidly in trifluoroacetic acid (TFA) or prolonged exposure to amines.

- Moisture : Store desiccated at –20°C in inert atmospheres (argon/nitrogen).

- Light : Protect from UV exposure to prevent oxetane ring degradation.

Stability assays (HPLC, TGA) confirm degradation thresholds under accelerated aging (40°C/75% RH for 1–2 weeks) .

Advanced Research Questions

Q. How can experimental design address challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer: Key strategies include:

- Chiral auxiliaries : Use of Evans’ oxazolidinones or Oppolzer’s sultams to enforce stereocontrol during oxetane functionalization.

- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes to minimize racemization .

- Crystallization-induced diastereomer resolution : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How should researchers resolve contradictions between crystallographic data and computational modeling for hydrogen-bonding interactions?

Methodological Answer: Contradictions arise from:

- Disordered solvent molecules in crystal structures, resolved via PLATON SQUEEZE or Hirshfeld surface analysis .

- DFT calculations (e.g., Gaussian 09) to compare optimized geometries with experimental bond lengths/angles.

- Molecular dynamics simulations (AMBER/CHARMM) to assess hydrogen-bond stability under varying protonation states .

Q. What computational tools are recommended for predicting the compound’s reactivity in complex reaction systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking (AutoDock Vina): Screen interactions with enzymatic targets (e.g., β-secretase) to guide functionalization strategies .

- Machine learning models : Train on existing kinetic data (e.g., Arrhenius parameters) to forecast degradation pathways .

Q. How can biocatalytic methods improve the synthesis of structurally related carbamates?

Methodological Answer:

- Enzymatic protection/deprotection : Lipases (e.g., Candida antarctica) selectively hydrolyze Boc groups under mild conditions .

- Whole-cell catalysis : Engineered E. coli expressing transaminases or ketoreductases enable one-pot synthesis of chiral oxetane intermediates .

- Immobilized enzymes : Reusable CAL-B lipase on mesoporous silica enhances reaction scalability and reduces waste .

Q. What experimental approaches characterize weak hydrogen bonds in the solid-state structure of this compound?

Methodological Answer:

- Low-temperature crystallography (100 K) to resolve weak C–H···O/N interactions with high precision .

- IR spectroscopy : Stretching frequencies for hydroxyl groups (3450 cm) and carbamate carbonyls (1680–1700 cm) indicate hydrogen-bond strength .

- Hirshfeld surface analysis : Quantify intermolecular contact contributions (e.g., plots) using CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.